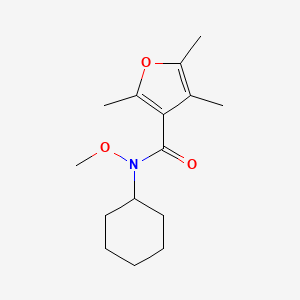
N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide is an organic compound with the molecular formula C14H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a trimethylfuran carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide typically involves the reaction of cyclohexylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a methoxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanol, hydrochloric acid, and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide
- N-Cyclohexyl-N-methoxy-2,4-dimethylfuran-3-carboxamide
- N-Cyclohexyl-N-methoxy-2,3,5-trimethylfuran-3-carboxamide
Uniqueness
N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring This unique structure imparts distinct chemical and biological properties, making it valuable for various applications
Properties
CAS No. |
60568-07-2 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide |
InChI |
InChI=1S/C15H23NO3/c1-10-11(2)19-12(3)14(10)15(17)16(18-4)13-8-6-5-7-9-13/h13H,5-9H2,1-4H3 |
InChI Key |
HCUXFAGENCAHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N(C2CCCCC2)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















